molecular formula C14H20O B2848054 1-Cyclohexyl-2-phenylethan-1-ol CAS No. 6006-68-4

1-Cyclohexyl-2-phenylethan-1-ol

Cat. No.: B2848054
CAS No.: 6006-68-4
M. Wt: 204.313
InChI Key: JTENXEPPMDTPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Secondary Alcohols Bearing Cyclohexyl and Phenyl Moieties

Secondary alcohols that feature both cyclohexyl and phenyl groups are a class of compounds that have garnered considerable interest in organic chemistry. These molecules are often synthesized through the reduction of the corresponding ketones, such as cyclohexyl phenyl ketone. The steric bulk of the cyclohexyl group and the electronic properties of the phenyl group present a unique challenge and opportunity for controlling the stereochemical outcome of these reductions.

Various catalytic systems have been developed for the enantioselective reduction of ketones like cyclohexyl phenyl ketone to produce chiral secondary alcohols. These methods include biocatalysis and metal-catalyzed hydrogenations. For instance, whole-cell biocatalysts have proven effective in the asymmetric reduction of cyclohexyl(phenyl)methanone to yield (S)-cyclohexyl(phenyl)methanol with high enantiomeric excess. researchgate.net Similarly, iridium-based catalysts have been utilized for the enantioselective silane (B1218182) reduction of cyclohexyl phenyl ketone, achieving high enantioselectivity. scirp.org

The efficiency of these reductions can be influenced by several factors, including the choice of catalyst, solvent, and reaction conditions. Research has explored a variety of metal catalysts and ligands to optimize the yield and enantiomeric excess of the resulting secondary alcohols. acs.org

Table 1: Examples of Enantioselective Reduction of Cyclohexyl Phenyl Ketone

Catalyst System Reducing Agent Product Yield Enantiomeric Excess (ee) Reference
[Ir(OMe)(cod)]₂/Azolium salt (EtO)₂MeSiH 1-Cyclohexyl-1-phenylethanol - 90% scirp.org
Leuconostoc pseudomesenteroides N13 - (S)-Cyclohexyl(phenyl)methanol 97% (isolated) >99% researchgate.net
Lactobacillus paracasei BD101 - (S)-Cyclohexyl(phenyl)methanol 92% >99% researchgate.net

Significance of 1-Cyclohexyl-2-phenylethan-1-ol as a Chiral Scaffold in Organic Synthesis

Chiral alcohols are fundamental building blocks in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. sigmaaldrich.com this compound, as a chiral secondary alcohol, is of particular interest due to the distinct steric and electronic nature of its substituents. The (S)-enantiomer of 2-cyclohexyl-1-phenylethan-1-ol has been synthesized via asymmetric transfer hydrogenation, highlighting its accessibility through modern synthetic methods. researchgate.netfigshare.com

The utility of such chiral alcohols extends to their use as starting materials or key intermediates. sigmaaldrich.com The defined stereochemistry of the hydroxyl group-bearing carbon allows for the controlled introduction of new stereocenters in subsequent reactions. This makes compounds like this compound valuable scaffolds for building stereochemically complex target molecules. The development of stereoselective routes to these alcohols, such as through the dynamic kinetic resolution of precursor ketones, further enhances their availability for synthetic applications. thieme-connect.com

Historical Development of Research on Analogous Phenylethanol and Cyclohexyl Alcohol Systems

The research on this compound is built upon a long history of studying the asymmetric reduction of ketones to form chiral alcohols. Early research in this area explored the use of chiral Grignard reagents and chiral alkoxyaluminum halides to induce asymmetry in the reduction of ketones. ias.ac.in For example, the reduction of ketones with reagents derived from chiral alcohols like borneol and isoborneol (B83184) showed varying degrees of enantioselectivity. ias.ac.in

Over the years, more sophisticated and efficient methods have emerged. The development of oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, provided a highly enantioselective method for the borane (B79455) reduction of a wide range of prochiral ketones. nih.gov This was a significant advancement over earlier stoichiometric methods. nih.gov

Subsequently, transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation have become powerful tools for producing optically active alcohols. thieme-connect.com Catalysts based on rhodium, ruthenium, and iridium, combined with chiral ligands, have demonstrated high efficiency and enantioselectivity in the reduction of various ketones, including those analogous to the precursors of phenylethanol and cyclohexyl alcohol systems. acs.orgacs.org The evolution of these catalytic systems has been driven by the need for milder reaction conditions, lower catalyst loadings, and broader substrate scope, which are crucial for practical applications in fine chemical and pharmaceutical synthesis. thieme-connect.com The study of factors influencing selectivity, such as the electronic properties of substituents on the phenyl ring or the steric bulk of the alkyl group, has been a continuous theme in this field. scirp.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTENXEPPMDTPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclohexyl 2 Phenylethan 1 Ol and Its Stereoisomers

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with a carbonyl compound, such as an aldehyde or ketone, is a classic method for producing alcohols. pressbooks.pub

Reaction of Cyclohexylmagnesium Bromide with Phenylacetaldehyde (B1677652)

The synthesis of 1-cyclohexyl-2-phenylethan-1-ol can be accomplished through the nucleophilic addition of cyclohexylmagnesium bromide to phenylacetaldehyde. vulcanchem.com In this reaction, the cyclohexyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetaldehyde. This forms a new carbon-carbon bond and, after an acidic workup, yields the desired this compound. pressbooks.pub

The general scheme for this reaction is as follows: Cyclohexylmagnesium Bromide + Phenylacetaldehyde → this compound

This method is a straightforward approach to obtaining the target molecule, though it typically results in a racemic mixture of the (R) and (S) enantiomers.

Optimization of Reaction Conditions and Solvent Effects in Grignard Additions

The efficiency and selectivity of Grignard reactions are highly dependent on the reaction conditions. Key factors that can be optimized include the choice of solvent, temperature, and the presence of additives.

Solvent Effects: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity. numberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they can solvate the magnesium center, which is essential for the reaction to proceed. missouri.edu The basicity and coordinating ability of the solvent can affect the reaction rate and the stereochemical outcome. wmich.eduresearchgate.net For instance, THF is a more basic and better coordinating solvent than diethyl ether, which can lead to different reactivity patterns. wmich.edu The use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has also been explored and shown to be a suitable medium for Grignard reactions. researchgate.netd-nb.info

Solvent Properties in Grignard Reactions

SolventKey PropertiesImpact on Reaction
Diethyl EtherClassic solvent, good for many reactions. numberanalytics.comStandard choice, well-established performance.
Tetrahydrofuran (THF)Higher boiling point and more basic than diethyl ether. numberanalytics.comwmich.eduCan enhance reactivity and solubility of the Grignard reagent. wmich.edu
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, "green" alternative. researchgate.netd-nb.infoOffers comparable or superior performance to traditional solvents. researchgate.net
TolueneHigher boiling point, can be used when elevated temperatures are needed. numberanalytics.comMay be suitable for less reactive substrates.

Temperature Control: The reaction temperature is a critical parameter for controlling the selectivity of Grignard additions. numberanalytics.com Lower temperatures, often in the range of -78°C to 0°C, are generally preferred to minimize side reactions and improve the diastereoselectivity or enantioselectivity of the addition. numberanalytics.commit.edu

Additives: In some cases, the addition of certain salts, such as lithium chloride (LiCl) or cerium(III) chloride (CeCl₃), can enhance the reactivity and selectivity of Grignard reagents. numberanalytics.com These additives can modify the nature of the Grignard reagent in solution, leading to improved outcomes.

Reduction Strategies for Carbonyl Precursors

An alternative and often more stereoselective approach to synthesizing this compound involves the reduction of the corresponding ketone, 1-cyclohexyl-2-phenylethan-1-one. Biocatalytic methods, in particular, have emerged as powerful tools for achieving high enantioselectivity.

Biocatalytic Reductions for Enantioselective Access

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity. mdpi.com The use of whole cells can be advantageous as they contain the necessary enzymes and cofactors for the reaction, eliminating the need for expensive isolated enzymes and coenzyme regeneration systems. sci-hub.se

The filamentous fungus Geotrichum candidum is a well-known biocatalyst for the asymmetric reduction of ketones. rsc.orgnih.gov It possesses multiple dehydrogenases that can exhibit different stereoselectivities, allowing for the production of either the (R) or (S) enantiomer of the alcohol depending on the specific strain and reaction conditions. rsc.org Studies have shown that Geotrichum candidum can effectively reduce a variety of ketones to their corresponding alcohols with high enantiomeric excess (ee). rsc.orgnih.gov For instance, the reduction of aromatic ketones using Geotrichum candidum has been shown to yield the corresponding (S)-alcohols in excellent enantiomeric excess. rsc.org

Immobilization of Geotrichum candidum cells on supports like agar (B569324) or ion exchange resins can improve their stability, reusability, and tolerance to different pH and temperature conditions. nih.govresearchgate.net This makes the biocatalytic process more robust and economically viable for larger-scale synthesis.

The stereochemical outcome of the microbial reduction is determined by the specific ketone reductases present in the microorganism. mdpi.com These enzymes, also known as alcohol dehydrogenases (ADHs), catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. mdpi.comnih.gov The stereoselectivity of the reduction depends on which face of the carbonyl (Re or Si) the hydride is delivered to, leading to the formation of either the (R)- or (S)-alcohol. mdpi.com

The enantioselectivity of the reduction can be influenced by several factors, including the substrate structure, the specific microbial strain or enzyme used, and the reaction conditions. kyoto-u.ac.jp For example, the presence of a hydrophobic polymer like Amberlite™ XAD in the reaction medium has been shown to enhance the enantioselectivity of reductions with Geotrichum candidum, leading to the formation of (S)-alcohols with high ee. rsc.org This is attributed to the partitioning of the substrate and product between the aqueous and polymer phases, which can influence the enzyme's activity and selectivity.

Biocatalytic Reduction of Ketones with Geotrichum candidum

Substrate TypeTypical Product ConfigurationKey Findings
Aromatic Ketones(S)-Alcohols rsc.orgHigh enantiomeric excess (ee) is often achieved. rsc.orgnih.gov
Aliphatic Ketones(S)-Alcohols rsc.orgEnantioselectivity can be improved by using additives like Amberlite™ XAD. rsc.org
β-Ketoesters(R)-3-Hydroxyesters tandfonline.comThe age of the mycelium can influence the stereochemical outcome. tandfonline.com

Chemical Reduction Methods for Ketone Precursors

The most direct route to this compound involves the reduction of its corresponding ketone precursor, 1-cyclohexyl-2-phenylethanone (B1351086). Several chemical reduction methods are available for this transformation, offering different levels of stereocontrol.

Hydride Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The reduction of the carbonyl group in 1-cyclohexyl-2-phenylethanone can be readily achieved using complex metal hydrides. Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, and upon subsequent acidic or aqueous workup, the corresponding alcohol, this compound, is formed.

These reductions are typically high-yielding but are generally not stereoselective. The attack of the hydride can occur from either face of the planar carbonyl group, resulting in the formation of a racemic mixture of (R)- and (S)-1-cyclohexyl-2-phenylethan-1-ol. The choice between NaBH₄ and the more reactive LiAlH₄ depends on the presence of other functional groups in the molecule, with NaBH₄ being a milder and more chemoselective reagent.

Asymmetric Hydrogenation using Transition Metal Catalysts

For the synthesis of specific stereoisomers (enantiomers) of this compound, asymmetric hydrogenation of the ketone precursor is a powerful strategy. wiley-vch.de This method employs chiral transition metal catalysts, most commonly based on ruthenium (Ru) or rhodium (Rh), complexed with chiral ligands. wiley-vch.denih.gov These catalysts create a chiral environment around the metal center, which directs the addition of hydrogen across the carbonyl double bond preferentially to one face, leading to an excess of one enantiomer. nih.gov

Catalyst systems often consist of a metal precursor and a chiral phosphine (B1218219) ligand, such as BINAP or its derivatives (e.g., Tol-BINAP), or other specialized ligands like BisP* and MiniPHOS. nih.govresearchgate.netacs.org The combination of the metal and the chiral ligand, often with a diamine co-ligand, generates a highly active and enantioselective catalytic species in the presence of a base. nih.govacs.org For instance, ruthenium(II) complexes containing diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of a wide range of aryl ketones, achieving high enantiomeric excesses (ee). acs.org Research has shown that catalysts like RuCl₂(indan-ambox)(PPh₃) can effectively reduce analogous ketones, such as cyclohexyl methyl ketone, with high conversion and enantioselectivity. rsc.org The reaction typically proceeds under a pressurized atmosphere of hydrogen gas. rsc.org

Ketone Substrate (Analogue)Catalyst SystemConversion (%)Enantiomeric Excess (ee, %)Reference
Cyclohexyl methyl ketoneRuCl₂(indan-ambox)(PPh₃) / t-BuOK8092 rsc.org
Acetophenone (B1666503)(S)-TolBINAP/(S,S)-DPEN–Ru(II)>9995 (R) nih.govrsc.org
α-ChloroacetophenoneRu(OTf)(S,S)-TsDpen>9996 (R) nih.gov
Catalytic Transfer Hydrogenation Approaches

Catalytic transfer hydrogenation (CTH) offers a practical alternative to methods requiring high-pressure gaseous hydrogen. mdpi.comnih.gov In CTH, hydrogen is transferred from a donor molecule, such as 2-propanol or a formic acid/triethylamine mixture, to the ketone substrate, mediated by a metal catalyst. mdpi.comgoogle.com This technique avoids the need for specialized high-pressure hydrogenation equipment. nih.gov

Both achiral and asymmetric versions of CTH can be applied to the synthesis of this compound. For racemic synthesis, inexpensive catalysts like magnesium oxide (MgO) have been shown to be effective in transferring hydrogen from secondary alcohols like 2-pentanol (B3026449) to ketones. mdpi.com

For the production of enantiomerically enriched alcohols, asymmetric transfer hydrogenation (ATH) utilizes chiral transition metal complexes. Ruthenium complexes featuring chiral ligands, such as those derived from amino alcohols or diamines, are particularly prominent. researchgate.net These catalysts facilitate the stereoselective transfer of hydrogen from the donor to the ketone. For example, a defined ruthenium complex, trans,cis,cis-[RuCl₂(PCH₂-oxazoline-iPr)₂], has been used for the ATH of acetophenone in 2-propanol, achieving high conversion and significant enantioselectivity. researchgate.net

Ketone Substrate (Analogue)Catalyst SystemH-DonorConversion (%)Enantiomeric Excess (ee, %)Reference
Acetophenonetrans,cis,cis-[RuCl₂(PCH₂-oxazoline-iPr)₂] / Base2-Propanol9672 researchgate.net
AcetophenoneMgO2-Pentanol>99N/A (racemic) mdpi.com

Multi-step Synthetic Sequences

Beyond the direct reduction of a pre-made ketone, this compound can be constructed through synthetic sequences that build the carbon framework and install the hydroxyl group in separate stages.

Synthesis via Oxidation of Precursors to Ketone Intermediates followed by Carbonyl Addition

This strategy involves a two-stage process where a suitable precursor is first oxidized to generate the key intermediate, 1-cyclohexyl-2-phenylethanone, which is then converted to the final alcohol.

The first step, the oxidation, can start from various precursors. If the corresponding secondary alcohol, this compound, were available, it could be oxidized, though this is counterproductive to the goal. A more practical approach is the oxidation of the hydrocarbon 1-cyclohexyl-2-phenylethane. Alternatively, a related alcohol, such as 2-cyclohexyl-1-phenylethanol, can be oxidized to its ketone (2-cyclohexyl-1-phenylethanone) using a wide array of modern oxidizing agents like Dess-Martin periodinane, or through Swern or Corey-Kim oxidations. organic-chemistry.org

Once the ketone intermediate is synthesized and purified, the second step involves a carbonyl addition reaction. This is most commonly the reduction of the ketone as detailed in the sections above (2.2.2.1, 2.2.2.2, and 2.2.2.3), which constitutes the addition of two hydrogen atoms across the carbonyl.

Another multi-step pathway involves the Henry reaction, where an aldehyde is reacted with a nitroalkane. thieme-connect.com For instance, cyclohexanecarboxaldehyde (B41370) can react with nitroethane in the presence of a base to form a nitro-alcohol intermediate. Subsequent chemical modifications would be required to convert the nitro group into a phenyl group and reduce the carbonyl to yield the target structure, representing a more complex but viable synthetic route.

Coupling Reactions Leading to the this compound Framework

The carbon skeleton of this compound can be assembled using carbon-carbon bond-forming reactions. These coupling reactions typically bring together a cyclohexyl-containing fragment and a phenyl-containing fragment.

A classic and straightforward approach is the Grignard reaction. This involves the reaction of a Grignard reagent with a carbonyl compound. Two primary disconnections are possible:

Reaction of cyclohexylmagnesium bromide (a nucleophile) with phenylacetaldehyde (an electrophile).

Reaction of benzylmagnesium chloride (a nucleophile) with cyclohexylcarboxaldehyde (an electrophile).

Both routes, after aqueous workup, would yield the racemic product this compound. quora.com

More advanced transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, can also be envisioned to form the C-C bond between the cyclohexyl and the phenylethyl moieties. idc-online.com These reactions involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex (commonly palladium). For example, a Negishi coupling could be performed between a cyclohexylzinc reagent and a phenylethyl halide. Following the formation of the carbon skeleton, subsequent functional group interconversion, such as the oxidation of the ethyl side chain to a ketone followed by reduction, would be necessary to arrive at the final alcohol product.

Stereochemical Aspects and Chiral Control in 1 Cyclohexyl 2 Phenylethan 1 Ol Chemistry

Enantiomeric Forms and Stereogenic Centers in 1-Cyclohexyl-2-phenylethan-1-ol

At the heart of this compound's stereochemistry is a single stereogenic center. A stereogenic center is a tetrahedral carbon atom bonded to four different groups. knowledgebin.org In this molecule, the carbon atom bonded to the hydroxyl (-OH) group is the stereogenic center. The four distinct groups attached to this carbon are:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A cyclohexyl group (-C6H11)

A benzyl (B1604629) group (-CH2C6H5)

The presence of this single stereogenic center means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These are often designated as (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. The existence of these enantiomers has been confirmed through techniques like chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Synthesis Methodologies

The selective synthesis of a single enantiomer of a chiral compound is a significant goal in modern organic chemistry. For this compound, several asymmetric synthesis methodologies have been explored to achieve this "chiral control."

Chiral Catalyst-Mediated Enantioselective Transformations

Chiral catalysts are instrumental in enantioselective transformations, guiding a reaction to favor the formation of one enantiomer over the other. youtube.com A prominent method for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones. In the case of this compound, the corresponding ketone is 1-cyclohexyl-2-phenylethanone (B1351086). uni.lu

One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This reaction employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a hydride source like borane (B79455). youtube.com The catalyst, derived from a natural amino acid like proline, creates a chiral environment that forces the hydride to attack the ketone from a specific face, leading to a high enantiomeric excess (ee) of one of the alcohol enantiomers.

Another approach involves the asymmetric hydrogenation of the precursor ketone. Transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands, have proven effective in the asymmetric hydrogenation of various ketones. acs.org These catalytic systems can achieve high enantioselectivity in the synthesis of chiral secondary alcohols.

The enantioselective silylation of racemic alcohols, where one enantiomer reacts faster with a hydrosilane in the presence of a chiral catalyst, is another kinetic resolution approach. This method has been shown to be effective for a broad range of alcohols, including those with benzylic and allylic structures. researchgate.net

Application of Chiral Auxiliaries in Diastereoselective Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For instance, an achiral aldehyde could be reacted with a chiral auxiliary to form a chiral enolate. This enolate would then react with a benzylating agent in a diastereoselective manner. The stereochemistry of the newly formed stereocenter would be influenced by the steric and electronic properties of the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound. Common chiral auxiliaries derived from natural sources like camphor (B46023) or amino acids are often employed in these strategies. researchgate.net

Stereoselective Formation of Precursor Alkenes

An alternative strategy involves the stereoselective synthesis of a precursor alkene, which can then be converted to the desired alcohol. For example, the synthesis of a chiral allylic alcohol, (S)-1-cyclohexylprop-2-en-1-ol, has been achieved through kinetic resolution. semanticscholar.org This chiral allylic alcohol could then potentially be transformed into this compound through a series of stereospecific reactions.

Chiral Resolution Techniques

When a racemic mixture of this compound is produced, chiral resolution techniques can be employed to separate the enantiomers.

Kinetic Resolution Strategies (e.g., via amidine-based catalysts)

Kinetic resolution is a powerful method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. epa.gov In this process, one enantiomer of the racemic alcohol reacts faster than the other, leading to the enrichment of the unreacted alcohol in one enantiomer and the formation of a product enriched in the other. epa.gov

A notable example is the use of amidine-based catalysts for the kinetic resolution of secondary alcohols. epa.govnih.govacs.orgacs.orgnih.gov These non-enzymatic acyl transfer catalysts have demonstrated high efficacy in the kinetic resolution of a variety of secondary alcohols, including benzylic alcohols. epa.govnih.govacs.orgacs.orgnih.gov The process typically involves the enantioselective acylation of the alcohol, where one enantiomer is preferentially esterified. The resulting ester and the unreacted alcohol, now enriched in a single enantiomer, can then be separated. The selectivity of these amidine-based catalysts can be fine-tuned by modifying their structure. nih.gov

Below is a table summarizing the kinetic resolution of a similar secondary alcohol, 1-cyclohexylethanol, using an amidine-based catalyst, which illustrates the potential of this method.

CatalystSelectivity Factor (s)
(S)-CF3-PIP>200
(S)-Cl-PIQ>200
Data for the kinetic resolution of 1-cyclohexylethanol, a structurally related alcohol.

Chromatographic Enantioseparation Methods

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used analytical and preparative technique for the separation of enantiomers. rsc.orgcsfarmacie.cz This method offers high resolution and can be applied to a broad range of compounds. rsc.org The separation is based on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times.

For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. These are some of the most versatile and widely used CSPs in chiral HPLC. rsc.org

A specific example of a suitable HPLC method for a structurally similar compound, 1-cyclohexylethan-1-ol, involves the use of a Chiralcel OD-H column. The enantiomers of this compound were successfully separated using 100% hexane (B92381) as the mobile phase, with the (R)- and (S)-enantiomers showing distinct retention times. To enhance the resolution of the separation, pre-derivatization of the alcohol into an ester, such as a benzoate (B1203000) ester, can be employed. This modification can lead to stronger and more selective interactions with the CSP, resulting in better separation.

The following table summarizes a typical set of conditions for the chromatographic enantioseparation of a compound structurally related to this compound, which can be adapted for the target compound.

Table 1: Illustrative HPLC Conditions for Enantioseparation

Parameter Condition
Column Chiralcel OD-H
Mobile Phase 100% Hexane
Retention Time (R)-enantiomer 10.6 min
Retention Time (S)-enantiomer 11.5 min

Data based on the separation of a structurally similar compound and serves as a representative example.

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation and is often determined through a screening process with various columns and eluent systems.

Dynamic Kinetic Resolution in this compound Synthesis

Dynamic kinetic resolution (DKR) is a highly efficient strategy for the asymmetric synthesis of enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. princeton.edu This process combines a rapid in-situ racemization of the starting material with a highly enantioselective reaction, allowing for the conversion of both enantiomers into a single, desired enantiomeric product. princeton.edu

In the context of this compound, a chemoenzymatic DKR approach is particularly relevant. This typically involves two catalysts: a metal-based catalyst for the racemization of the alcohol and an enzyme, usually a lipase (B570770), for the enantioselective acylation of one of the enantiomers.

Ruthenium complexes are often employed as racemization catalysts for secondary alcohols. researchgate.net For instance, complexes like [RuCl2(p-cymene)]2 have proven effective in the racemization of benzylic alcohols. researchgate.netrsc.org The racemization process ensures that the enantiomer that is not consumed by the enzyme is continuously converted back into the reactive enantiomer, thereby allowing the reaction to proceed to full conversion.

Lipases, such as Candida antarctica lipase B (CALB), are widely used for the kinetic resolution step due to their high enantioselectivity and stability in organic solvents. researchgate.net The lipase selectively acylates one enantiomer of the alcohol, leaving the other unreacted. In a DKR setup, this unreacted enantiomer is then racemized by the metal catalyst.

Research on the dynamic kinetic resolution of structurally similar compounds provides a strong indication of the feasibility of this method for this compound. For example, the DKR of rac-1-cyclohexylethanol to (R)-1-cyclohexylethyl acetate (B1210297) has been achieved with quantitative conversion and high enantioselectivity (98% ee). researchgate.net Furthermore, the synthesis of (S)-2-cyclohexyl-2-phenylethan-1-ol has been reported via the Ru-catalyzed asymmetric hydrogenation of the corresponding racemic α-arylaldehyde, which proceeds through a dynamic kinetic resolution process. figshare.com

The following table outlines the key components of a potential DKR system for the synthesis of enantiopure this compound derivatives.

Table 2: Components of a Dynamic Kinetic Resolution System for Secondary Alcohols

Component Example Function
Substrate rac-1-Cyclohexyl-2-phenylethan-1-ol The starting racemic mixture.
Racemization Catalyst Ruthenium complex (e.g., [RuCl2(p-cymene)]2) In-situ racemization of the alcohol. researchgate.netrsc.org
Resolution Catalyst Lipase (e.g., Candida antarctica lipase B) Enantioselective acylation. researchgate.net
Acyl Donor Vinyl acetate or Isopropenyl acetate Provides the acyl group for esterification.
Product Enantiopure ester of this compound The desired enantiomerically pure product.

The successful implementation of a DKR requires careful optimization of reaction conditions, including the choice of catalysts, solvent, temperature, and acyl donor, to ensure that the rates of racemization and resolution are well-matched.

Chemical Reactivity and Transformations of 1 Cyclohexyl 2 Phenylethan 1 Ol

Oxidation Reactions of the Hydroxyl Group

The oxidation of secondary alcohols is a cornerstone transformation in organic chemistry, yielding ketones as the primary products. libretexts.org In the case of 1-Cyclohexyl-2-phenylethan-1-ol, the hydroxyl group attached to the carbon bearing both the cyclohexyl and phenylmethyl substituents can be efficiently oxidized.

The oxidation of this compound, a secondary alcohol, leads to the formation of the corresponding ketone, 1-Cyclohexyl-2-phenylethanone (B1351086). chemistryviews.org This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can be employed to achieve this conversion. chemistrysteps.com

Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based compounds such as chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC). libretexts.orgchemistryviews.org Other widely used methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. chemistryviews.orgchemistrysteps.com

The general transformation can be represented as follows:

Reaction Scheme: Oxidation of this compound to 1-Cyclohexyl-2-phenylethanone

Where [O] represents a suitable oxidizing agent.

Interactive Data Table: Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentTypical Reaction ConditionsNotes
Chromic Acid (Jones Reagent)Acetone, H₂SO₄, CrO₃Strong oxidant, acidic conditions.
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Milder, avoids strongly acidic conditions.
Swern Oxidation(COCl)₂, DMSO, Et₃N, low temp.Mild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Mild, neutral conditions, broad applicability.

In the context of this compound, the concepts of regioselectivity and chemoselectivity are centered on the specific transformation of the hydroxyl group without affecting other parts of the molecule.

Regioselectivity : This term refers to the preference for reaction at one position over another. For this compound, which possesses only one hydroxyl group, the oxidation is inherently regioselective to the carbinol carbon (the carbon bearing the -OH group).

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. The this compound molecule contains a secondary alcohol, a cyclohexyl ring, and a phenyl ring. A successful oxidation must be chemoselective, targeting the hydroxyl group while leaving the alkyl and aryl moieties intact. The C-H bonds of the cyclohexyl and phenyl rings are generally much less reactive towards common oxidizing agents for alcohols. bham.ac.uk Reagents like PCC, PDC, and those used in Swern and Dess-Martin oxidations are known for their high chemoselectivity, readily oxidizing alcohols without affecting saturated hydrocarbon rings or aromatic systems under standard conditions. bham.ac.ukslideshare.net For instance, an iron-based catalyst system has been shown to selectively oxidize secondary alcohols in the presence of primary alcohols, highlighting the nuanced control achievable in modern organic synthesis. rsc.org

Reduction Reactions

The hydroxyl group of this compound can also be removed through reduction, converting the alcohol into its corresponding alkane.

The reduction of this compound to 1-cyclohexyl-2-phenylethane involves the deoxygenation of the secondary alcohol. Since this is a benzylic alcohol (the hydroxyl-bearing carbon is adjacent to a benzene (B151609) ring), several specific methods are particularly effective.

One approach involves a two-step process: oxidation to the ketone (1-Cyclohexyl-2-phenylethanone) followed by a deoxygenation reaction such as the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgwikipedia.orgbyjus.comunacademy.com However, direct deoxygenation of the alcohol is also possible.

A method for the direct reduction of benzylic alcohols to alkanes utilizes hydriodic acid in a biphasic system, with red phosphorus acting as a stoichiometric reducing agent. nih.govbeilstein-journals.orgnih.gov This method has been shown to be effective for secondary benzylic alcohols. nih.govbeilstein-journals.org Another modern approach is catalytic hydrogenation, where the alcohol is treated with a hydride source, such as triethylsilane, in the presence of a palladium catalyst. researchgate.net

Reaction Scheme: Reduction of this compound to 1-Cyclohexyl-2-phenylethane

Where [H] represents a suitable reducing agent or system.

Interactive Data Table: Methods for Reduction of Benzylic Alcohols

Reduction MethodReagentsKey Features
Hydriodic Acid/Red PhosphorusHI, P(red)Effective for direct deoxygenation of benzylic alcohols. nih.govbeilstein-journals.org
Catalytic HydrogenolysisH₂, Pd/C (often requires prior conversion to a halide or tosylate)A common two-step approach for alcohol reduction.
Silane-based ReductionEt₃SiH, PdCl₂A direct, mild method for the hydrogenolysis of benzylic alcohols. researchgate.net

Esterification Reactions

Esterification is a fundamental reaction of alcohols, leading to the formation of esters, which are an important class of organic compounds.

This compound can react with carboxylic acids or their derivatives, such as acid anhydrides, to form the corresponding esters. The most common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, an excess of one reactant (usually the alcohol) is used, or the water formed as a byproduct is removed. organic-chemistry.orgmasterorganicchemistry.com

Alternatively, reaction with an acid anhydride (B1165640) provides a more irreversible pathway to the ester, often performed in the presence of a base like pyridine. This method avoids the production of water. chemguide.co.uk

Reaction Scheme: Fischer Esterification of this compound

Interactive Data Table: Esterification of this compound

ReactantCatalyst/ConditionsProduct Type
Carboxylic Acid (R-COOH)Concentrated H₂SO₄, heatCarboxylate Ester
Acid Anhydride ((RCO)₂O)Pyridine, heatCarboxylate Ester

Derivatization for Further Functionalization

Reactions at the Cyclohexyl Moiety

The saturated carbocyclic nature of the cyclohexyl group in this compound makes it relatively inert compared to the phenyl ring. However, it can undergo specific transformations under appropriate conditions to introduce new functional groups or to alter the ring structure itself.

Oxidation to Ketones:

The secondary alcohol in this compound can be oxidized to a ketone, yielding 1-cyclohexyl-2-phenylethanone. However, the cyclohexyl ring itself can also be a target for oxidation, particularly at the methylene (B1212753) groups. The oxidation of a C-H bond on the cyclohexyl ring can lead to the formation of a ketone. This transformation typically requires strong oxidizing agents and may lead to a mixture of products, including the oxidation of the secondary alcohol.

A plausible reaction would be the oxidation of a methylene group on the cyclohexyl ring to a carbonyl group, leading to the formation of a cyclohexanone (B45756) derivative. For instance, oxidation at the C-4 position of the cyclohexyl ring would yield 4-(1-hydroxy-2-phenylethyl)cyclohexan-1-one. The regioselectivity of this reaction can be influenced by the steric hindrance imposed by the phenylethanol substituent.

Dehydrogenation to Aromatic Systems:

The cyclohexyl ring can be aromatized to a phenyl ring through catalytic dehydrogenation. nih.govnih.govresearchgate.net This transformation is typically carried out at elevated temperatures in the presence of a metal catalyst, such as palladium, platinum, or nickel. nih.govnih.govresearchgate.net The dehydrogenation of the cyclohexyl moiety in this compound would result in the formation of 1,2-diphenylethanol. This reaction fundamentally changes the nature of the molecule, converting a saturated carbocycle into an aromatic ring. The conditions required for dehydrogenation are generally harsh and may lead to side reactions, such as dehydration of the alcohol.

TransformationReagents and ConditionsProduct
OxidationStrong oxidizing agents (e.g., CrO₃, KMnO₄)Ketone derivatives (e.g., 4-(1-hydroxy-2-phenylethyl)cyclohexan-1-one)
DehydrogenationPd/C, Pt/C, or Ni catalyst, high temperature1,2-Diphenylethanol

Transformations Involving the Phenyl Ring

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com The substituent, a 2-cyclohexyl-1-hydroxyethyl group, will direct incoming electrophiles to specific positions on the ring. Due to the presence of the alkyl and hydroxyl groups, this substituent is generally considered to be ortho-, para-directing and activating. lumenlearning.comorganicchemistrytutor.com

Nitration:

Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. rsc.org This reaction introduces a nitro (-NO₂) group onto the aromatic ring. The directing effect of the existing substituent would favor the formation of ortho- and para-nitro isomers. The reaction conditions, such as temperature and concentration of the nitrating agent, can be controlled to favor monosubstitution and minimize the formation of dinitro products.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). This reaction introduces a halogen atom (Br or Cl) onto the phenyl ring, again, primarily at the ortho and para positions. The reactivity of the phenyl ring is enhanced by the activating nature of the substituent.

Sulfonation:

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the phenyl ring. openochem.orgwikipedia.org This is typically achieved by reacting the compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.org The sulfonation is a reversible reaction and can be used to introduce a water-solubilizing group or as a protecting group strategy. The ortho- and para-isomers are the expected major products.

Friedel-Crafts Reactions:

The phenyl ring can undergo Friedel-Crafts alkylation and acylation. wikipedia.orgmt.comnih.gov

Alkylation: This reaction introduces an alkyl group to the ring using an alkyl halide and a Lewis acid catalyst. However, this reaction is prone to polyalkylation and carbocation rearrangements.

Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally preferred over alkylation as the product, a ketone, is deactivated towards further substitution, preventing polyacylation. The resulting ketone can then be reduced to an alkyl group if desired.

The 2-cyclohexyl-1-hydroxyethyl substituent will direct the incoming alkyl or acyl group to the ortho and para positions of the phenyl ring.

ReactionReagentProduct (Major Isomers)
NitrationHNO₃/H₂SO₄ortho- and para-nitro-1-cyclohexyl-2-phenylethan-1-ol
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃ortho- and para-halo-1-cyclohexyl-2-phenylethan-1-ol
SulfonationFuming H₂SO₄ortho- and para-sulfonic acid derivatives
Friedel-Crafts AlkylationR-X/Lewis Acidortho- and para-alkyl-1-cyclohexyl-2-phenylethan-1-ol
Friedel-Crafts AcylationRCOCl/Lewis Acidortho- and para-acyl-1-cyclohexyl-2-phenylethan-1-ol

Mechanistic Investigations of Reactions Involving 1 Cyclohexyl 2 Phenylethan 1 Ol

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis and transformation of 1-Cyclohexyl-2-phenylethan-1-ol can proceed through several distinct reaction pathways. One common synthetic route involves the nucleophilic addition of a cyclohexyl organometallic reagent, such as a cyclohexyl Grignard reagent, to 2-phenylethanal or its epoxide equivalent, 1,2-epoxy-1-phenylethane (styrene oxide). In the case of the epoxide, the reaction pathway involves the nucleophilic attack of the cyclohexyl anion at the less sterically hindered carbon of the epoxide ring, followed by a hydrolytic workup to yield the final alcohol.

Alternative pathways focus on the reduction of the corresponding ketone, 1-cyclohexyl-2-phenylethan-1-one. The mechanism of this reduction depends on the reducing agent used. For instance, catalytic hydrogenation involves the adsorption of the ketone onto a metal catalyst surface, followed by the stepwise addition of hydrogen atoms.

Transformations of the alcohol itself, such as deoxygenation, also proceed via specific mechanisms. Transfer hydrogenolysis, a method to convert a C-O bond to a C-H bond, has been studied for similar benzylic alcohols using a palladium catalyst and a hydrogen donor like formic acid. diva-portal.org Mechanistic studies suggest that the rate-determining step in this process can involve the hydride transfer from the hydrogen donor to the palladium catalyst, rather than the cleavage of the C-O bond itself. diva-portal.org

Studies on Reaction Intermediates and Transition State Structures

The study of transient species provides critical insight into reaction mechanisms. In catalytic processes involving this compound or its precursors, various intermediates and transition states have been proposed and investigated.

For instance, in nickel-catalyzed cross-coupling reactions, which can be analogous to transformations involving this alcohol, the mechanism involves a series of nickel intermediates. chemrxiv.org Computational studies on related systems have detailed an energy landscape involving Ni(II) and Ni(III) aryl amido intermediates. chemrxiv.org The pathway from a Ni(I) intermediate involves an oxidative addition transition state (TS1) to form a Ni(III) complex. chemrxiv.org The presence of substrates like cyclohexylamine (B46788) can influence the energy of these transition states. chemrxiv.org

In radical reactions, the formation of specific radical intermediates is key. For example, a cyclohexyl sp³-hybridized carbon-centered radical can be generated and serve as a crucial intermediate. researchgate.net This radical can then add across a carbon-carbon double bond to form a new alkyl radical intermediate, which subsequently leads to the final product. researchgate.net The structures of these intermediates and the transition states leading to them are often probed using computational methods like Density Functional Theory (DFT), which can model the energy profiles of the reaction pathways. chemrxiv.orgacs.org

Mechanistic Aspects of Catalytic Processes Relevant to this compound Formation and Transformation

Catalysis is central to the efficient synthesis and modification of this compound. The mechanisms of these catalytic processes are a subject of detailed study.

Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed electrochemical reactions have been developed for C-O cross-coupling, such as the reaction between an aryl bromide and an alcohol like 2-phenylethan-1-ol. chemrxiv.org The catalytic cycle is proposed to involve the reduction of a Ni(II) precursor to a more reactive Ni(I) or Ni(0) species. This species then undergoes oxidative addition with the aryl halide. The resulting Ni(II) or Ni(III) intermediate reacts with the alcohol, and subsequent reductive elimination yields the product and regenerates the active catalyst. chemrxiv.org

Palladium-Catalyzed Hydrogenolysis: In palladium-catalyzed transfer hydrogenolysis of benzylic alcohols, the mechanism is influenced by all components of the reaction. diva-portal.org Kinetic studies indicate that both the O-H and C-O bond cleavages can be involved in the rate-determining steps. diva-portal.org Isotope labeling studies and kinetic analysis have helped to build a mechanistic picture where a palladium-hydride species is a key intermediate, formed from the palladium catalyst and a hydrogen donor like formic acid. diva-portal.org

Copper-Based Catalytic Hydroprocessing: For the deoxygenation and hydrogenation of related structures, copper-based catalysts such as Cu/CuMgAlOx have been employed. sci-hub.se In supercritical methanol, this catalyst effectively promotes the cleavage of C-O bonds and the hydrogenation of aromatic rings. sci-hub.se The mechanism involves the adsorption of the substrate onto the catalyst surface, where the copper sites facilitate both hydrodeoxygenation and hydrogenation, leading to products like cyclohexanols. sci-hub.se

Reaction TypeCatalyst SystemKey Mechanistic FeaturesRelevant Products
Electrochemical C-O Cross-CouplingNi(bpy)3Br2Involves Ni(I)/Ni(III) catalytic cycle; oxidative addition and reductive elimination steps. chemrxiv.orgAryl ethers
Transfer HydrogenolysisPalladium complex / Formic AcidRate-determination can involve hydride transfer; involves Pd-H intermediates. diva-portal.orgDeoxygenated alkanes
HydroprocessingCu/CuMgAlOx / Supercritical MethanolPromotes hydrodeoxygenation and hydrogenation on catalyst surface. sci-hub.seCyclohexanols

Radical Mechanism Studies in Cyclohexyl Systems

Radical reactions offer unique pathways for C-C bond formation in cyclohexyl-containing systems. These mechanisms typically involve three stages: initiation, propagation, and termination.

Photoredox and Iron-Catalyzed Dialkylation: A synergistic approach using photoredox and iron catalysis can enable the dialkylation of alkenes with C(sp³)-H bonds, such as those in cyclohexane (B81311). researchgate.net The proposed mechanism begins with the generation of a tert-butoxyl radical from a precursor like di-tert-butyl peroxide (DTBP). This radical abstracts a hydrogen atom from cyclohexane to form a cyclohexyl sp³-hybridized carbon-centered radical (Intermediate A). researchgate.net This cyclohexyl radical then adds to an alkene to generate a new alkyl radical intermediate (Intermediate B). Subsequent single-electron oxidation and nucleophilic reaction yield the final product. The reaction is inhibited by radical scavengers like TEMPO, supporting the radical pathway. researchgate.net

Radical Alkenyl Migration: A transition-metal-free radical cascade involving a 1,4-alkenyl migration has been demonstrated on a cyclohexyl-substituted allylic alcohol. nih.gov This process is initiated by the regioselective addition of a perfluoroalkyl radical to the alkene. This is followed by a 5-exo cyclization to form a cyclic radical, which then undergoes a ring-opening via β-C-C bond cleavage. This cleavage results in the migration of the alkenyl group and the formation of a stabilized ketyl radical anion, which propagates the chain. nih.gov The reaction with a cyclohexyl-substituted allylic alcohol yielded the migration product, albeit in moderate yield. nih.gov

Norrish-Yang Photocyclization: The Norrish-Yang reaction, an intramolecular hydrogen abstraction by an excited carbonyl group, has been attempted on a related diketone, 1-cyclohexyl-2-phenyl-ethane-1,2-dione. unica.it This photoreaction typically proceeds from the triplet state and involves the formation of a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol. However, for this specific substrate, the photocyclization was reported as unsuccessful, leading primarily to side oxidation products rather than the expected hydroxycyclobutanone. unica.it This indicates that other reaction pathways, such as fragmentation or oxidation, can outcompete the desired radical cyclization.

Radical ReactionSubstrate TypeKey IntermediatesOutcome
Photoredox/Iron-Catalyzed DialkylationCyclohexane + AlkeneCyclohexyl radical; Alkyl radical. researchgate.netC-C bond formation, dialkylation of alkene. researchgate.net
Radical 1,4-Alkenyl MigrationCyclohexyl-substituted allylic alcoholPerfluoroalkyl radical; Cyclized radical; Ketyl radical anion. nih.govα-perfluoroalkylation and β-alkenylation. nih.gov
Norrish-Yang Photocyclization1-Cyclohexyl-2-phenyl-ethane-1,2-dioneExcited triplet state; 1,4-biradical (proposed). unica.itUnsuccessful; formation of oxidation side products. unica.it

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control in the synthesis of this compound, which contains a chiral center at the carbinol carbon, is a significant objective. Asymmetric synthesis aims to produce a specific stereoisomer in excess.

The primary strategy for this is the asymmetric reduction of the prochiral ketone, 1-cyclohexyl-2-phenylethan-1-one. This is often accomplished using a chiral catalyst or a stoichiometric chiral reducing agent. The mechanism of stereocontrol relies on the transfer of chirality from the catalyst or reagent to the substrate during the reduction step.

Transition Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used. bath.ac.uk The metal center (e.g., Ruthenium, Rhodium, Iridium) coordinates to both the ketone and a hydride source. The chiral ligand creates a chiral environment around the metal, forcing the ketone to bind in a specific orientation. This geometrically constrained transition state favors the delivery of the hydride to one of the two prochiral faces of the carbonyl group, leading to an excess of one enantiomer of the alcohol. The efficacy of the stereocontrol depends on the steric and electronic properties of the ligand and its ability to differentiate between the two competing transition states.

Enzymatic Reactions: Enzymes, such as ketoreductases, are highly effective catalysts for asymmetric ketone reduction. The mechanism involves the binding of the ketone substrate within a highly specific, chiral active site of the enzyme. A cofactor, typically NADH or NADPH, delivers a hydride to the carbonyl group. The precise positioning of the substrate and cofactor within the active site ensures that the hydride transfer occurs to only one face of the ketone with extremely high fidelity, often resulting in excellent enantiomeric excess. sciencenet.cn

Chiral Pool Synthesis: Another approach involves using a starting material that is already chiral, sourced from the "chiral pool" of readily available natural compounds. While less direct for this specific target, the principles involve building the molecule around a pre-existing stereocenter.

The development of these stereochemical control mechanisms is driven by understanding the transition state structures and the non-covalent interactions between the substrate and the chiral catalyst or enzyme that dictate the stereochemical outcome. womengovtcollegevisakha.ac.in

Advanced Characterization Techniques for 1 Cyclohexyl 2 Phenylethan 1 Ol and Derivatives

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.orglibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like alcohols. rsc.orgscispace.com In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine droplets from which the solvent evaporates, leaving charged molecular ions. For 1-cyclohexyl-2-phenylethan-1-ol (C₁₄H₂₀O, Molecular Weight: 204.31 g/mol ), ESI-MS would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 205.32 or a sodium adduct [M+Na]⁺ at an m/z of 227.30. nih.gov

Under slightly harsher conditions, fragmentation of the molecular ion occurs, providing structural information. The fragmentation pattern is dictated by the stability of the resulting carbocations. libretexts.orglibretexts.org Key fragmentation pathways for this compound would include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the bond between the carbinol carbon and the cyclohexyl ring.

Cleavage of the bond between the carbinol carbon and the benzyl (B1604629) group.

Table 2: Predicted ESI-MS Fragments for this compound

m/z Value Possible Fragment Ion Description
205.32 [C₁₄H₂₁O]⁺ Protonated molecule [M+H]⁺
187.29 [C₁₄H₁₉]⁺ Loss of H₂O from [M+H]⁺
121.16 [C₈H₉O]⁺ Cleavage yielding the phenylethanol portion
91.11 [C₇H₇]⁺ Tropylium ion (from benzyl group rearrangement)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum is a plot of absorbance versus wavenumber (cm⁻¹) and shows characteristic absorption bands for different functional groups.

For this compound, the most prominent feature in the IR spectrum is the absorption due to the hydroxyl (-OH) group. The presence of the cyclohexyl and phenyl groups is also confirmed by characteristic C-H and C=C stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3600-3200 O-H stretch, broad Alcohol (-OH)
~3100-3000 C-H stretch Aromatic C-H
~3000-2850 C-H stretch Aliphatic C-H (cyclohexyl, ethyl)
~1600, ~1495, ~1450 C=C stretch Aromatic ring
~1100-1000 C-O stretch Secondary alcohol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of molecules containing chromophores. In this compound, the phenyl group acts as the primary chromophore, giving rise to characteristic absorption bands in the UV region. The electronic transitions are typically associated with the π → π* transitions of the benzene (B151609) ring.

Table 1: Predicted UV-Vis Absorption Data for this compound (based on 2-phenylethanol)

Wavelength (λmax, nm)Molar Absorptivity (ε)Transition
~255-270~200-300π → π* (Benzene ring)

Data is estimated based on the UV-Vis spectrum of 2-phenylethanol (B73330). nist.govnist.gov

UV-Vis analysis can also be used to monitor reactions involving the phenyl chromophore or to quantify the concentration of the compound in solution, provided a proper calibration curve is established.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction can unambiguously establish the absolute configuration of a single enantiomer.

Although the specific crystal structure of this compound has not been reported, studies on similar chiral alcohols and their derivatives demonstrate the power of this technique. For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was determined to be in the monoclinic P21/n space group. rsc.org In another example, metal-organic frameworks incorporating chiral alcohols have been characterized, revealing details of their coordination and supramolecular assembly. researchgate.net These studies often involve solving the structure by direct methods and refining it to obtain a detailed crystallographic model. researchgate.net

The process involves growing a single crystal of the compound, which can be challenging. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined.

Table 2: General Crystallographic Data for Similar Chiral Alcohols

CompoundCrystal SystemSpace GroupReference
1-(p-fluorophenyl)-2-(α-pyridyl)ethanolMonoclinicP21/n rsc.org
(R)-ZnMOF-1 (incorporating a chiral diol)OrthorhombicC2221 researchgate.net
(R)-CuMOF-2 (incorporating a chiral diol)MonoclinicC2 researchgate.net

This data illustrates the type of information obtained from an X-ray crystallographic study.

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chromatographic methods are indispensable for the analysis of this compound, enabling the separation of the compound from impurities and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric separation of chiral compounds. For this compound, this is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. nih.gov Columns like Chiralcel® and Chiralpak® are frequently employed for the resolution of chiral alcohols. hplc.eucam.ac.uk

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. rsc.orgsemanticscholar.org The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers. In some cases, pre-column derivatization with an achiral agent can enhance the separation of chiral alcohols on certain CSPs. nih.gov

Table 3: Exemplary HPLC Conditions for Chiral Separation of Similar Alcohols

ColumnMobile PhaseFlow Rate (mL/min)DetectionApplicationReference
Chiralpak® IAHexane/Isopropanol (90:10)1.0UVSeparation of allylic alcohols hplc.eu
Chiralcel® OD-HHexane/IsopropanolNot specifiedUVSeparation of various racemates cam.ac.uk
Chiral-2 (DNBPG)Not specified1.0UVSeparation of derivatized benzyl alcohols nih.gov

Gas Chromatography (GC) for Purity and Conversion Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound and for monitoring the progress of reactions, such as its synthesis or conversion. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the composition of a sample.

For chiral analysis, a chiral capillary column is required. Columns with cyclodextrin-based stationary phases, such as Chirasil-DEX, have been successfully used for the enantiomeric separation of chiral alcohols. researchgate.net The choice of carrier gas and the temperature program of the GC oven are critical parameters for achieving good resolution. GC is particularly useful for determining both the conversion of reactants and the enantiomeric excess of the product in a single analysis. researchgate.net

Table 4: Representative GC Conditions for Chiral Analysis of Alcohols

ColumnCarrier GasTemperature ProgramApplicationReference
Chirasil-DEX CBN₂IsothermalDetermination of conversion and ee researchgate.net
Chiralsil-DEX CBNot specifiedIsothermal followed by rampDetermination of ee nih.gov

Supercritical Fluid Chromatography (SFC) in Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents. elementlabsolutions.comresearchgate.net The mobile phase in SFC is typically supercritical carbon dioxide, often mixed with a small amount of a polar modifier like an alcohol (e.g., methanol, ethanol, or isopropanol). rsc.org

Similar to HPLC, polysaccharide-based chiral stationary phases are widely used in SFC for the resolution of enantiomers. mdpi.comwaters.com The choice of the alcohol modifier can significantly influence the enantioselectivity of the separation. rsc.org SFC is also amenable to preparative scale separations, making it a valuable tool for obtaining enantiomerically pure compounds. phenomenex.com

Table 5: Common Chiral Stationary Phases and Modifiers in SFC

Chiral Stationary PhaseCommon ModifiersAdvantagesReferences
Chiralpak AD, ASMethanol, IsopropanolHigh success rate, fast separations mdpi.com
Chiralcel OD, OJMethanol, IsopropanolComplementary selectivity to AD/AS mdpi.com
Lux Cellulose/AmyloseMethanol, Ethanol, IsopropanolBroad solvent compatibility, robust rsc.org

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a fundamental property of chiral substances that rotate the plane of plane-polarized light. This property is measured using a polarimeter. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

For a sample of this compound, the observed optical rotation is directly proportional to the enantiomeric excess (ee). A racemic mixture (50:50 of both enantiomers) will have an observed rotation of zero. By comparing the specific rotation of a sample to the specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be calculated. While no specific rotation values for the enantiomers of this compound are readily available, a related compound, (S)-2-phenyl-2-(p-tolyl)ethan-1-ol, has a reported specific rotation of +59.6° (c 0.28, CHCl₃). This highlights that significant optical rotations can be expected for enantiomerically enriched samples of such chiral alcohols.

Formula for Specific Rotation:

[α]DT = α / (l × c)

Where:

[α]DT is the specific rotation at temperature T using the D-line of a sodium lamp.

α is the observed rotation.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in g/mL.

This technique, while classic, remains a quick and non-destructive method for assessing the chiral purity of a sample, especially when a reference value for the pure enantiomer is known.

Applications of 1 Cyclohexyl 2 Phenylethan 1 Ol in Organic Synthesis and Beyond

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The presence of a stereogenic center in 1-Cyclohexyl-2-phenylethan-1-ol makes its enantiomerically pure forms highly valuable as chiral building blocks, or synthons, for the construction of complex, stereochemically defined molecules. Chiral alcohols are fundamental starting materials in asymmetric synthesis, particularly for pharmaceuticals, agrochemicals, and natural products. The specific arrangement of the bulky cyclohexyl and phenyl groups around the chiral hydroxyl group can influence the stereochemical outcome of subsequent reactions, making it a useful tool for chemists to control the three-dimensional structure of a target molecule.

While direct extensive research on this compound as a chiral building block is not widely documented, the utility of structurally similar compounds is well-established. For instance, other chiral secondary alcohols like (1R)-1-Cyclohexylethan-1-ol are recognized for their application as chiral building blocks in the synthesis of complex organic molecules. americanelements.com Similarly, 1-Aryl-1,3-diols are known to be crucial intermediates in the synthesis of several widely used drugs, underscoring the importance of the chiral alcohol moiety in medicinal chemistry. lookchem.com The synthesis of these complex molecules often relies on the strategic incorporation of such chiral fragments to build the desired stereochemistry. Modern synthetic strategies often involve breaking down a complex target molecule into smaller, manageable chiral fragments, a process for which this compound is an ideal candidate. youtube.com

The value of a chiral building block is determined by its ability to be incorporated into a larger molecule without losing its stereochemical integrity. The reactions involved must be highly stereospecific or stereoselective.

Table 1: Potential Synthetic Transformations Utilizing this compound as a Chiral Building Block

Reaction Type Reagents/Conditions Potential Product Type Significance
Etherification Williamson ether synthesis (e.g., NaH, Alkyl halide) Chiral ethers Introduction of new functional groups while retaining stereocenter.
Esterification Acyl chlorides, Carboxylic acids (e.g., DCC coupling) Chiral esters Often used as protecting groups or to create bioactive molecules.
Mitsunobu Reaction DEAD, PPh₃, Nucleophile Inverted stereochemistry products Allows for inversion of the alcohol's stereocenter if required.

Precursor for Advanced Synthetic Intermediates

Beyond its direct use as a chiral building block, this compound serves as a valuable precursor for the synthesis of other advanced synthetic intermediates. Chemical suppliers classify it as a fine chemical intermediate, indicating its role in multi-step synthetic sequences. The secondary alcohol group is a versatile functional handle that can be readily transformed into other key functional groups, such as ketones, alkenes, or amines.

Oxidation of the hydroxyl group in this compound would yield the corresponding ketone, 1-cyclohexyl-2-phenylethanone (B1351086). This ketone is a valuable intermediate in its own right, potentially serving as a substrate for nucleophilic additions, reductions to form diastereomeric alcohols, or alpha-functionalization reactions. The oxidation of alcohols to aldehydes and ketones is a fundamental transformation, creating building blocks for more complex structures like porphyrins. For example, the related compound 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol (B2384864) is a key intermediate in the synthesis of the antithrombotic drug Prasugrel, highlighting how such scaffolds are critical in pharmaceutical production.

Dehydration of this compound would lead to the formation of (1-cyclohexylvinyl)benzene or 1-cyclohexyl-2-phenylethene, introducing a carbon-carbon double bond that can be further functionalized through various olefin addition reactions.

Utility in Catalytic Transformations as a Substrate or Ligand Component

In the realm of catalytic chemistry, this compound can function in two primary capacities: as a substrate for catalytic reactions or as a structural component of a chiral ligand for asymmetric catalysis.

As a substrate, it is well-suited for catalytic dehydrogenation reactions. These "hydrogen borrowing" or "hydrogen autotransfer" processes, often catalyzed by iridium or ruthenium complexes, involve the temporary oxidation of the alcohol to a ketone intermediate, which can then react with a nucleophile. The metal-hydride species formed in the initial oxidation step then reduces the resulting intermediate to form the final product. This methodology is a powerful, atom-economical way to form new carbon-carbon or carbon-nitrogen bonds. The use of a related alcohol, (1R)-1-cyclohexylethan-1-ol, as a substrate in manganese(I)-catalyzed β-methylation reactions further illustrates this potential. americanelements.com

Furthermore, the chiral nature of this compound makes it an attractive scaffold for the synthesis of chiral ligands. By derivatizing the hydroxyl group to incorporate a coordinating atom like phosphorus, nitrogen, or sulfur, it is possible to create ligands that, when complexed with a transition metal, can catalyze asymmetric reactions, such as hydrogenation or C-C bond formation, with high enantioselectivity.

Derivatization for Specialized Reagents and Materials

The reactivity of the hydroxyl group allows for the extensive derivatization of this compound to create a wide array of specialized reagents and materials. The synthesis of derivatives can be used to tune the molecule's physical properties, such as solubility and lipophilicity, or to introduce new functionalities for specific applications.

Common derivatization reactions include:

Oxidation: As mentioned, oxidation to the corresponding ketone, 1-cyclohexyl-2-phenylethanone, provides a different set of reactive possibilities.

Reduction: While the alcohol is already in a reduced state, the phenyl group can be catalytically hydrogenated to a cyclohexyl group, yielding 1,2-dicyclohexylethanol. This transformation from an aromatic to an aliphatic structure drastically alters the molecule's shape and properties, which could be useful in polymer or materials science.

Formation of Metal Complexes: The alcohol can act as a ligand for various metals. For example, thiosemicarbazide (B42300) derivatives containing cyclohexyl groups have been used to form complexes with manganese, cobalt, and nickel, which exhibit enhanced antimicrobial activity compared to the free ligand. This suggests a pathway for creating bioactive materials.

Cross-Coupling Reactions: The alcohol can participate in C-O bond-forming cross-coupling reactions, for example, with aryl halides, to produce bulky diaryl ethers.

These derivatizations can lead to the creation of molecules with tailored properties for use as liquid crystals, polymer additives, or as components in supramolecular chemistry.

Potential in the Development of Fine Chemicals and Specialty Materials

The structural features of this compound and its derivatives position it as a compound with significant potential in the fine chemicals and specialty materials industries. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, most notably for the pharmaceutical, agricultural, and fragrance industries. The molecule's classification by chemical suppliers as a "fine chemical intermediate" directly supports this potential.

In pharmaceuticals, its role as a chiral building block or precursor is paramount. The development of enantiomerically pure drugs is a major focus of the industry, and scaffolds like this compound are essential starting points. lookchem.com The use of a substituted cyclohexyl-ethyl moiety in antagonists for indoleamine-2,3-dioxygenase (IDO) for cancer treatment highlights the relevance of this structural motif in drug discovery.

In the fragrance industry, related compounds like 2-phenylethanol (B73330) are widely used for their floral scents. While the fragrance properties of this compound itself are not documented, its structural similarity suggests potential applications or that its derivatives could be explored as new fragrance components.

Table 2: Summary of Potential Applications in Fine and Specialty Chemicals

Industry Potential Application Rationale
Pharmaceuticals Chiral intermediate for Active Pharmaceutical Ingredients (APIs) The chiral alcohol is a key synthon for building complex, stereodefined drugs. lookchem.com
Agrochemicals Intermediate for pesticides and herbicides Many bioactive agricultural chemicals are chiral and require specific stereoisomers for activity.
Fragrances Component in fragrance formulations or precursor to new scents Structural similarity to known fragrance compounds like phenethyl alcohol.
Specialty Polymers Monomer or additive The bulky cyclohexyl and phenyl groups can impart specific thermal or mechanical properties.

Future Research Directions and Perspectives in 1 Cyclohexyl 2 Phenylethan 1 Ol Chemistry

Development of Novel and More Efficient Asymmetric Synthetic Routes

The generation of enantiomerically pure 1-Cyclohexyl-2-phenylethan-1-ol is of paramount importance. Future research will likely focus on refining existing asymmetric methods and developing novel catalytic systems that offer higher efficiency, selectivity, and operational simplicity.

One major avenue is the asymmetric reduction of the corresponding prochiral ketone, benzyl (B1604629) cyclohexyl ketone . While established methods using Noyori-type ruthenium complexes for asymmetric hydrogenation are highly effective for many aryl ketones, further development is needed to optimize catalyst loading, turnover numbers, and substrate scope for this specific bulky-aliphatic ketone. chemrxiv.orgrsc.org Another promising approach is the biocatalytic reduction using isolated ketoreductase (KRED) enzymes. acs.orgsemanticscholar.orgresearchgate.net The future in this area lies in enzyme engineering and directed evolution to create bespoke biocatalysts with enhanced activity and stereoselectivity specifically for benzyl cyclohexyl ketone.

A second key strategy involves the asymmetric addition of organometallic reagents to cyclohexanecarboxaldehyde (B41370) . This includes the enantioselective addition of benzyl organozinc or Grignard reagents. acs.org The development of new chiral ligands, particularly those based on readily accessible scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), will be crucial for achieving high enantiomeric excess. acs.org Stereodivergent synthesis, where all four possible stereoisomers can be accessed by simply changing the catalyst configuration, represents a sophisticated goal in this area. nih.gov

Future research could explore multicatalytic one-pot syntheses that combine steps like cross-metathesis, isomerization, and nucleophilic addition to build the target molecule from simpler, readily available alkenes and boronic acids. chemrxiv.orgorganic-chemistry.org

Synthetic StrategyCatalyst/Reagent TypeKey Research Goal
Asymmetric Ketone ReductionChiral Ruthenium ComplexesLower catalyst loading, higher turnover frequency.
Biocatalytic Ketone ReductionEngineered KetoreductasesEnhanced substrate specificity and stereoselectivity.
Asymmetric BenzylationOrganozinc/Grignard Reagents with Chiral LigandsDevelopment of more efficient and general chiral ligands.
Stereodivergent SynthesisDual Pd/Cu CatalysisAccess to all possible stereoisomers from common precursors. nih.gov
Multicatalytic SynthesisTandem Ru-CatalysisProcess intensification from simple starting materials. chemrxiv.org

Exploration of New Reactivity Modes and Transformations of this compound

Beyond its synthesis, future work will explore novel transformations of this compound to access a wider range of derivatives. As a secondary benzylic alcohol, its hydroxyl group can be a versatile handle for various functionalizations.

Research into nucleophilic substitution reactions is a promising area. Methodologies for the direct, metal-free coupling of the alcohol with various organosilanes (e.g., for allylation or azidation) using substoichiometric amounts of a simple Brønsted acid catalyst could provide efficient routes to new analogues. researchgate.net Such transformations are expected to proceed via an SN1 mechanism involving a stabilized benzylic carbocation intermediate. researchgate.net

Another direction is the oxidation of the benzylic C-H bond . While oxidation of the alcohol to the ketone is a standard transformation, more advanced research could target the selective oxidation of other C-H bonds within the molecule. rsc.orgacs.orgorganic-chemistry.org Furthermore, exploring intramolecular reactions, such as nickel-catalyzed Heck cyclizations of ether derivatives, could lead to the synthesis of complex carbocyclic and heterocyclic structures. acs.org

Transformation TypeReagent/CatalystPotential Product
Nucleophilic AzidationAzidotrimethylsilane, Brønsted Acid1-azido-1-cyclohexyl-2-phenylethane
C-C CouplingOrganotrimethylsilanes, Brønsted AcidFunctionalized derivatives at the benzylic position
OxidationNaBrO₃/NH₄ClBenzyl cyclohexyl ketone rsc.org
Intramolecular CyclizationNickel Catalyst (from ether derivative)Methylenecyclopentanes acs.org

Advanced Mechanistic Investigations through In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of in situ and operando spectroscopic techniques is set to revolutionize mechanistic studies related to this compound synthesis.

For syntheses involving Grignard or organolithium reagents, in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the reaction in real-time. researchgate.netacs.orgmt.com These techniques allow for the tracking of reagent consumption, product formation, and the appearance of transient intermediates, which is critical for understanding reaction initiation, kinetics, and potential side reactions in these air- and moisture-sensitive systems. acs.orgmt.comacs.org For example, monitoring the transmetalation of a Grignard reagent with a metal salt like MnCl₂ can be achieved quantitatively with Raman spectroscopy. acs.orgacs.org

Operando spectroscopy, which couples real-time spectroscopic analysis with simultaneous measurement of catalytic performance (activity and selectivity), will be particularly powerful. wikipedia.orgnih.govnih.govornl.gov Applying operando FTIR or NMR spectroscopy to catalytic asymmetric hydrogenations or transfer hydrogenations can help identify the active catalyst state, elucidate the rate-determining step, and understand the role of the ligand in the stereoselective transition state. ornl.govacs.org This knowledge is essential for the rational design of more efficient catalysts. nih.govnih.gov

Integration of this compound Synthesis with Flow Chemistry and Sustainable Methodologies

Future production of this compound will increasingly demand greener and more efficient manufacturing processes. The integration of its synthesis into continuous flow systems offers significant advantages over traditional batch processing.

Flow chemistry provides superior heat and mass transfer, enabling better control over highly exothermic reactions like Grignard additions or hydrogenations. This enhanced control improves safety, reduces byproduct formation, and allows for reactions to be run at higher temperatures and pressures than are feasible in batch reactors, often accelerating reaction rates. The small reactor volumes inherent to flow systems also minimize the risks associated with handling hazardous reagents.

Furthermore, flow chemistry facilitates process automation, telescoping of multi-step sequences (eliminating intermediate workups), and efficient in-line purification. These features can significantly shorten synthesis times and reduce waste.

From a sustainability perspective, future research should also focus on developing synthetic routes that utilize renewable starting materials and greener reagents. For instance, exploring tandem catalytic systems that can convert biomass-derived platform molecules into precursors for this compound would be a significant advancement.

Computational Design and Discovery of New Catalysts and Reactions Involving the Compound

Computational chemistry is a powerful tool for accelerating the discovery and optimization of catalysts and reactions. Density Functional Theory (DFT) and other computational methods will play a pivotal role in designing new catalytic systems for the synthesis of this compound.

For asymmetric catalysis, computational modeling can be used to:

Elucidate Reaction Mechanisms: By calculating the energy profiles of different catalytic cycles, researchers can identify the most likely reaction pathway and the transition state that controls enantioselectivity. nih.govacs.org

Design Novel Catalysts: In silico screening of virtual libraries of chiral ligands can identify promising candidates for experimental validation, saving significant time and resources. This approach allows for the rational design of catalysts with optimized steric and electronic properties for a specific transformation.

Predict Stereochemical Outcomes: Computational models can accurately predict the enantiomeric excess and diastereomeric ratio for a given catalyst-substrate combination, guiding the selection of the optimal catalyst for a desired stereoisomer.

This predictive power allows for a more targeted and efficient approach to catalyst development, moving from trial-and-error discovery to rational design.

Synergistic Approaches Combining Biocatalysis, Organocatalysis, and Metal Catalysis for Enhanced Stereocontrol

The combination of different catalytic modes in a single pot, known as synergistic or cooperative catalysis, is a rapidly emerging field that holds immense promise for complex asymmetric synthesis. Future research on this compound will likely leverage these synergistic approaches to achieve unprecedented levels of stereocontrol.

Promising combinations include:

Biocatalysis and Organocatalysis: An enzyme could perform a highly selective reduction, while an organocatalyst resolves a racemic intermediate or activates a substrate for a subsequent transformation.

Metal Catalysis and Organocatalysis: A transition metal complex could activate one part of a molecule while an organocatalyst, such as an amine or a thiourea, activates another, enabling reactions that are not possible with either catalyst alone.

Metal, Organo-, and Biocatalysis: In a highly sophisticated one-pot process, all three catalytic systems could work in concert to perform a multi-step transformation with high efficiency and stereoselectivity, mimicking the elegance of biosynthetic pathways. nih.gov

These synergistic systems can offer unique advantages, such as the recycling of a minor enantiomer back into the starting material, leading to theoretical yields and enantiomeric excesses approaching 100%. nih.gov Developing compatible reaction conditions where these different catalysts can operate optimally in concert is a key challenge that will drive future innovation.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclohexyl-2-phenylethan-1-ol in laboratory settings?

Methodological Answer: The synthesis of this compound can be approached via two primary routes:

  • Grignard Reaction : React phenylmagnesium bromide with cyclohexyl ketone (e.g., cyclohexylacetone). After quenching with aqueous acid, the alcohol is isolated. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield .
  • Nucleophilic Substitution : Use a benzyl-protected alkyl halide (e.g., 2-bromo-1-phenylethane) with a cyclohexylmetallic reagent (e.g., cyclohexyllithium). SN2 displacement followed by deprotection yields the target alcohol. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the cyclohexyl group (δ 1.0–2.0 ppm, multiplet), phenyl protons (δ 7.2–7.4 ppm, multiplet), and the hydroxyl proton (δ 1.5–2.5 ppm, broad, exchangeable).
    • ¹³C NMR : Peaks for the alcohol-bearing carbon (δ ~70 ppm), aromatic carbons (δ 125–140 ppm), and cyclohexyl carbons (δ 20–35 ppm).
  • IR Spectroscopy : A strong O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) confirm alcohol functionality.
  • Mass Spectrometry : Molecular ion peak at m/z 204 (C₁₄H₂₀O⁺) with fragmentation patterns indicating loss of H₂O (m/z 186) or cyclohexyl group (m/z 105) .

Advanced Research Questions

Q. What strategies can be employed to achieve stereoselective synthesis of this compound, and how does stereochemistry influence its reactivity?

Methodological Answer:

  • Chiral Catalysis : Use a Sharpless epoxidation catalyst (e.g., Ti(OiPr)₄ with a chiral tartrate ligand) to induce asymmetry during epoxide formation, followed by ring-opening with a cyclohexyl nucleophile. Enantiomeric excess (ee) is determined via chiral HPLC (Chiralpak IA column, 90:10 hexane:IPA) .
  • Steric Effects : The bulky cyclohexyl group hinders nucleophilic attack on the alcohol’s β-carbon, reducing SN2 reactivity compared to less hindered analogs. Kinetic studies (monitored by GC-MS) show a 40% decrease in substitution rate versus 2-phenylethanol .

Q. How do the steric effects of the cyclohexyl and phenyl groups impact the nucleophilic substitution reactions of this compound compared to simpler secondary alcohols?

Methodological Answer:

  • Reactivity Analysis : Conduct competitive SN2 reactions with NaI in acetone. For this compound, steric hindrance from the cyclohexyl group reduces reaction rate (k ≈ 0.05 M⁻¹s⁻¹) versus 2-phenylethanol (k ≈ 0.15 M⁻¹s⁻¹). Monitor via ¹H NMR or GC-MS .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal increased activation energy (ΔG‡ ≈ 25 kcal/mol) due to non-bonded interactions between substituents .

Q. What are the challenges in analyzing the purity of this compound using chromatographic methods, and how can they be mitigated?

Methodological Answer:

  • GC Challenges : Co-elution with by-products (e.g., cyclohexyl dehydration products) is common. Use a polar column (DB-WAX, 30 m × 0.25 mm) with a temperature ramp (50°C → 250°C at 10°C/min) to resolve peaks. Confirm purity via GC-FID (>98% area) .
  • HPLC Optimization : Employ a C18 column with UV detection (210 nm) and a mobile phase of acetonitrile/water (70:30). Spike samples with internal standards (e.g., naphthalene) to quantify impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.